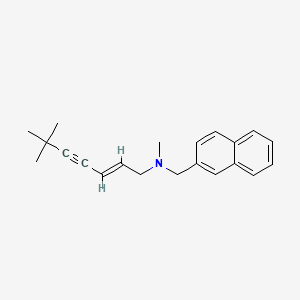
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
Übersicht
Beschreibung
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as HTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule has a unique structure that makes it suitable for use in the synthesis of other compounds, as well as in biochemical and physiological studies. In
Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Group for Carboxylic Acids
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone has been used as a photoremovable protecting group for carboxylic acids. This approach allows for the protection of various carboxylic acids, and upon photolysis, releases the acid in high yields. The synthesis and photorelease results demonstrate its effectiveness in this application (Atemnkeng et al., 2003).
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research on derivatives of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone showed significant antimicrobial activity against various bacteria, indicating its potential use in the development of new antimicrobial agents (Wanjari, 2020); (Dave et al., 2013).
Molecular Docking and ADMET Studies
In recent studies, the antimicrobial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl) - a related compound - have been explored through molecular docking and ADMET studies. This research provides insights into the binding efficacy of the compound with proteins in bacteria like Staphylococcus aureus, demonstrating its potential as an antimicrobial agent (Satya et al., 2022).
Synthesis of Novel Compounds
The compound has been instrumental in the synthesis of various biologically active derivatives. For instance, research shows its use in synthesizing chalcone derivatives, which were then tested for antimicrobial activity. This indicates its role as a crucial building block in organic synthesis (Katade et al., 2008); (Sherekar et al., 2022).
X-Ray and DFT-Calculated Structures
Structural analysis using X-ray diffraction techniques and Density Functional Theory (DFT) calculations has been performed on isomeric structures of compounds related to 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone. These studies are important for understanding the molecular structures and their potential applications (Șahin et al., 2011).
Hyperbranched Polymers
The compound has been used in the synthesis of hyperbranched polymers with varying degrees of branching. This demonstrates its versatility as a monomer in polymer chemistry, paving the way for the creation of materials with diverse properties (Segawa et al., 2010).
Eigenschaften
IUPAC Name |
1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKAWIIYPNENOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572868 | |
| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone | |
CAS RN |
228572-69-8 | |
| Record name | 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

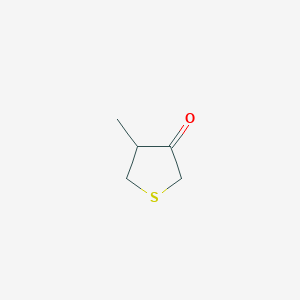

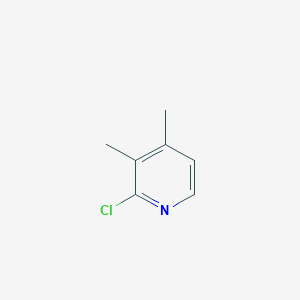
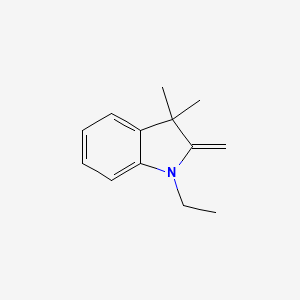

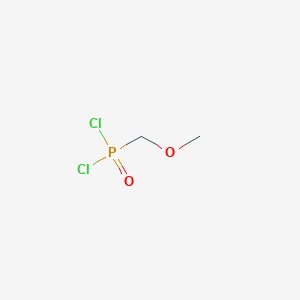
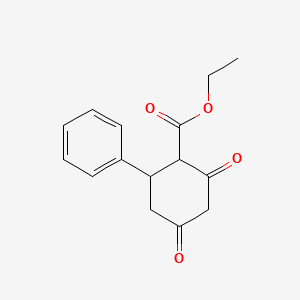

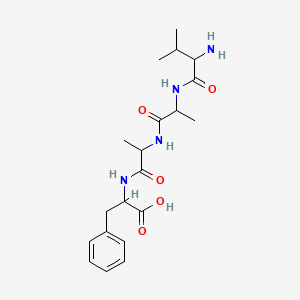
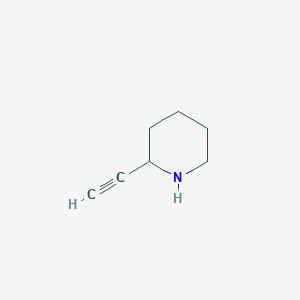
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
